molecular formula C19H20O3 B11156915 4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11156915
M. Wt: 296.4 g/mol
InChI Key: CYLTUSYEFNEQDR-UHFFFAOYSA-N
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Description

4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromen-6-one family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzo[c]chromen-6-one core with a methyl group at the 4-position and a pentyloxy group at the 3-position.

Preparation Methods

The synthesis of 4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base such as cesium carbonate (Cs2CO3). This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization sequence . Another method involves the use of 3,4-dichlorocoumarins and 1,3-butadiene in a tandem photo-thermal-photo reaction sequence .

Chemical Reactions Analysis

4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentyloxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Comparison with Similar Compounds

4-methyl-3-(pentyloxy)-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-methyl-3-pentoxybenzo[c]chromen-6-one

InChI

InChI=1S/C19H20O3/c1-3-4-7-12-21-17-11-10-15-14-8-5-6-9-16(14)19(20)22-18(15)13(17)2/h5-6,8-11H,3-4,7,12H2,1-2H3

InChI Key

CYLTUSYEFNEQDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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